molecular formula C5H11ClO3S B1426835 3-Methoxy-2-methylpropane-1-sulfonyl chloride CAS No. 1340102-86-4

3-Methoxy-2-methylpropane-1-sulfonyl chloride

Cat. No.: B1426835
CAS No.: 1340102-86-4
M. Wt: 186.66 g/mol
InChI Key: BLPHXEISVIOFQG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-methoxy-2-methylpropane-1-sulfonyl chloride adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent hydrocarbon is propane, with substituents prioritized by functional group hierarchy. The sulfonyl chloride group (–SO$$2$$Cl) receives the lowest possible locant (position 1), followed by the methyl group at position 2 and the methoxy group (–OCH$$3$$) at position 3. The molecular formula is C$$5$$H$${11}$$ClO$$_3$$S , with a molecular weight of 186.66 g/mol. The SMILES notation COCC(CS(=O)(=O)Cl)C explicitly defines the branching pattern and functional group arrangement.

Property Value
CAS Registry Number 1340102-86-4
Molecular Formula C$$5$$H$${11}$$ClO$$_3$$S
Molecular Weight 186.66 g/mol
SMILES COCC(CS(=O)(=O)Cl)C

Molecular Architecture: Bond Connectivity and Stereochemical Considerations

The molecule features a propane backbone with three distinct substituents:

  • A sulfonyl chloride group (–SO$$_2$$Cl) at position 1.
  • A methyl group (–CH$$_3$$) at position 2.
  • A methoxy group (–OCH$$_3$$) at position 3.

The sulfur atom in the sulfonyl group adopts a tetrahedral geometry, with bond angles approximating 109.5° between the sulfur, oxygen, and chlorine atoms. The methyl and methoxy groups introduce steric hindrance, influencing the molecule’s conformational preferences. The stereochemical configuration at position 2 (chiral center) remains unspecified in commercial samples, suggesting the compound is typically supplied as a racemic mixture or with undefined stereochemistry.

Comparative Structural Analysis with Related Sulfonyl Chlorides

Structural comparisons with analogous sulfonyl chlorides highlight key differences in reactivity and physical properties:

Compound Molecular Formula Key Structural Features
Methanesulfonyl chloride CH$$3$$SO$$2$$Cl Linear structure; no branching or ether groups
2-Methylpropane-1-sulfonyl chloride C$$4$$H$$9$$ClO$$_2$$S Branched isobutyl chain; lacks methoxy group
3-Chloropropane-1-sulfonyl chloride C$$3$$H$$6$$Cl$$2$$O$$2$$S Linear chain with terminal chlorine substitution

The methoxy group in this compound enhances polarity compared to non-oxygenated analogs, potentially increasing solubility in polar solvents. Branching at position 2 reduces rotational freedom, favoring a staggered conformation to minimize steric clashes between the methyl and sulfonyl groups.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are limited, studies on related sulfonyl chlorides provide insights. For example, sulfonyl groups exhibit S–O bond lengths of ~1.45 Å and S–Cl bonds of ~2.10–2.11 Å, consistent with resonance stabilization of the sulfur-oxygen bonds. The methoxy group’s electron-donating effects may slightly elongate S–O bonds (by ~0.02 Å) compared to non-substituted analogs.

Conformational analyses predict that the methoxy and methyl groups adopt anti-periplanar arrangements to reduce steric strain, stabilizing the molecule in a gauche conformation around the C2–C3 bond. This arrangement minimizes interactions between the bulky sulfonyl chloride and methoxy substituents.

Properties

IUPAC Name

3-methoxy-2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPHXEISVIOFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-Methoxy-2-methylpropanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methoxy-2-methylpropanol+Thionyl chloride3-Methoxy-2-methylpropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{3-Methoxy-2-methylpropanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 3-Methoxy-2-methylpropanol+Thionyl chloride→3-Methoxy-2-methylpropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-2-methylpropane-1-sulfonic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

3-Methoxy-2-methylpropane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic synthesis: As an intermediate for the synthesis of more complex molecules.

    Pharmaceutical development: Used in the synthesis of potential drug candidates.

    Material science: Employed in the preparation of sulfonated polymers and other materials.

    Biological studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Group Variations

The following sulfonyl chlorides share structural similarities with 3-methoxy-2-methylpropane-1-sulfonyl chloride but differ in substituents and functional groups:

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Features
This compound C₅H₁₁ClO₃S 198.65 Methoxy (-OCH₃), 2-methyl branch
3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride (2090676-05-2) C₆H₁₃ClO₄S 216.68 Additional methoxymethyl (-CH₂OCH₃) group
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride C₅H₁₀Cl₂O₂S 205.10 Chloro (-Cl), 2,2-dimethyl branch
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (1478850-02-0) C₉H₁₇ClO₄S 256.75 Tetrahydropyran ring, ether linkage

Reactivity and Physicochemical Properties

Electronic and Steric Effects
  • The 2-methyl branch introduces steric hindrance, slowing reactions at the sulfonyl chloride site .
  • 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride : The additional methoxymethyl group increases electron density and steric bulk, which may reduce reactivity compared to the parent compound. However, enhanced solubility in polar solvents is expected .
  • 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride : The electron-withdrawing chloro group and bulky dimethyl substituents enhance electrophilicity at the sulfur center but impede nucleophilic attack due to steric effects .
Collision Cross-Section (CCS) and Steric Profile

This property may influence its performance in gas-phase separation techniques .

Biological Activity

3-Methoxy-2-methylpropane-1-sulfonyl chloride (C₅H₁₁ClO₃S) is an organic compound characterized by its sulfonyl chloride functional group. This compound is notable for its utility in organic synthesis, particularly as a sulfonylating agent. Its biological activity is of increasing interest in medicinal chemistry and drug development due to its ability to modify various substrates, potentially enhancing their pharmacological properties.

  • Molecular Formula : C₅H₁₁ClO₃S
  • Molecular Weight : 186.66 g/mol
  • Functional Group : Sulfonyl chloride

The sulfonyl chloride group is key to the compound's reactivity, allowing it to engage in nucleophilic substitution reactions with amines, alcohols, and thiols, forming sulfonamides, sulfonates, or thioethers respectively .

The biological activity of this compound primarily stems from its ability to form stable covalent bonds with nucleophiles. This property is leveraged in the development of various pharmaceuticals where the introduction of a sulfonyl group can enhance the efficacy and selectivity of drug candidates against specific biological targets .

Biological Applications

Research has indicated that compounds containing sulfonyl groups often exhibit significant biological activities. Some applications include:

  • Drug Development : The compound has been explored for its potential to modify drug candidates effectively, enhancing their pharmacological properties.
  • Biological Studies : It serves as a building block in synthesizing bioactive compounds and investigating their interactions with biological systems .

Study 1: Reactivity with Amines

A study demonstrated the reactivity of this compound with various amines, leading to the formation of stable sulfonamide bonds. This reaction was characterized using chromatographic techniques, which enhanced detection sensitivity for target compounds.

Study 2: Structure-Activity Relationship (SAR)

In a systematic SAR study, researchers evaluated the effects of different substituents on the biological activity of sulfonamide derivatives derived from this compound. The findings indicated that modifications could significantly influence the binding affinity and selectivity towards specific targets such as HDAC enzymes .

Data Table: Biological Activity Overview

Study Target Findings Methodology
Study 1AminesStable sulfonamide formationChromatography
Study 2HDAC EnzymesEnhanced binding affinity with modificationsStructure-Activity Relationship Analysis

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-2-methylpropane-1-sulfonyl chloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). A non-nucleophilic base (e.g., pyridine) is often added to scavenge HCl, improving yield . Key parameters include:
  • Temperature : Maintained between 0–25°C to control exothermic reactions.
  • Solvent : Anhydrous dichloromethane or toluene ensures moisture-free conditions.
  • Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) removes residual reagents .

Q. How is this compound characterized to confirm purity and structure?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.3 ppm for ¹H), methyl groups (δ ~1.2–1.5 ppm), and sulfonyl chloride (no direct proton signal).
  • IR : Strong S=O stretching vibrations at ~1350–1180 cm⁻¹ .
  • Elemental Analysis : Matches calculated C, H, S, and Cl percentages.
  • Chromatography : HPLC or GC-MS to confirm >95% purity .

Q. What are the primary reactions of this sulfonyl chloride in organic synthesis?

  • Methodological Answer :
  • Sulfonamide Formation : Reacts with amines (e.g., aliphatic/aromatic amines) in dichloromethane with a base (e.g., triethylamine) at 0–25°C.
  • Esterification : Converts alcohols to sulfonate esters under mild conditions (e.g., room temperature, 1–2 hours).
  • Elimination Reactions : Generates sulfenes under high-temperature or basic conditions, useful in cycloadditions .

Advanced Questions

Q. How do steric and electronic effects of the methoxy and methyl groups influence the reactivity of this sulfonyl chloride?

  • Methodological Answer :
  • Steric Hindrance : The 2-methyl group slows nucleophilic attack at the sulfur center, requiring longer reaction times for bulky amines.
  • Electronic Effects : The methoxy group at C3 donates electron density via resonance, slightly reducing the electrophilicity of the sulfonyl chloride. This is mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Kinetic Studies : Compare reaction rates with analogous compounds (e.g., tosyl chloride) via ¹H NMR monitoring .

Q. What strategies resolve low yields in sulfonamide synthesis using this reagent?

  • Methodological Answer :
  • Byproduct Analysis : Trace hydrolyzed sulfonic acid (from moisture) can be detected via TLC (Rf difference) and removed by washing with NaHCO₃.
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates amine coupling by stabilizing intermediates.
  • Solvent Optimization : Switching to THF or acetonitrile improves solubility of hydrophobic amines .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~120°C. Store at –20°C in amber vials to prevent thermal/light degradation.
  • Hydrolytic Stability : Monitor via ¹H NMR in D₂O; hydrolysis half-life is <1 hour at 25°C. Use molecular sieves in storage containers .
  • Long-Term Stability : Periodic FT-IR checks for S=O band integrity over 6–12 months .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • Methodological Answer :
  • LC-HRMS : Identifies hydrolyzed sulfonic acid (m/z [M-H]⁻) and sulfonate esters.
  • X-ray Crystallography : Resolves crystal packing defects from residual solvents.
  • Karl Fischer Titration : Measures moisture content (<0.1% w/w acceptable) .

Safety and Handling

  • Storage : Inert atmosphere (Ar/N₂), desiccated at –20°C .
  • Decomposition : Releases SO₂ and HCl upon heating; use fume hoods and scrubbers .
  • Environmental Hazard : Toxic to aquatic organisms (EC50 <1 mg/L); dispose via certified waste management .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Reactant of Route 2
3-Methoxy-2-methylpropane-1-sulfonyl chloride

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